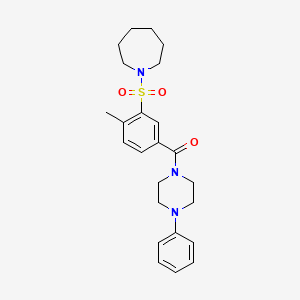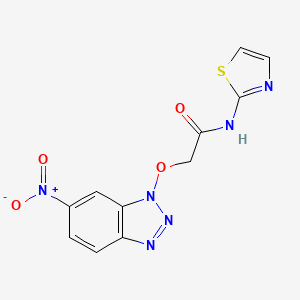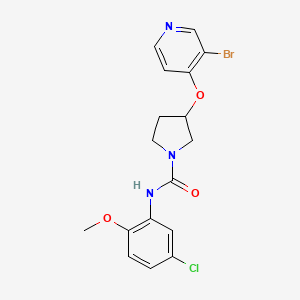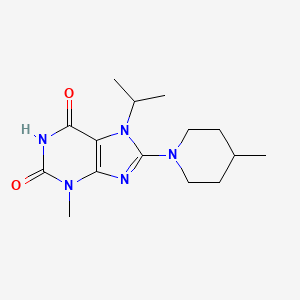
2-(4-Fluorophenyl)-4-methyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-4-methyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazole-based derivative that has shown promising results in various research studies.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Spectroscopic Analysis : 2-(4-Fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4]Thiadiazole and its Morpholinomethyl Derivative were synthesized, with the analysis including elemental analysis, IR spectrum, 1 H NMR, and X-ray crystal structure analyses. The study highlighted intermolecular interactions such as C–H⋯O, C–H⋯N, C–H⋯F, and π–π stacking in the crystal packing, forming a supramolecular network (Banu et al., 2013).
- Crystal Structure Analysis : The crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative was analyzed. The study revealed planar imidazo-thiadiazole entities and highlighted various intramolecular and intermolecular interactions, including hydrogen bonding and π–π stacking interactions, which contribute to the molecular packing and stability of the compounds (Banu et al., 2014).
Biological Activities and Mechanisms
- Anticancer Properties and Mechanisms : A series of novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units were synthesized and evaluated. The compound (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l) showed potent anticancer activity against various cancer cell lines. The study explored the apoptosis-inducing effect of these compounds on MDA-MB-231 cells using flow cytometry and Western blot analysis, indicating a potential mechanism of action through genetic instability induction in tumor cells (Liu et al., 2019).
- Antioxidant and Anticancer Properties : 6-(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)-3-((2-naphthyloxy)methyl)(1,2,4)triazolo(3,4-b)(1,3,4)-thiadiazole was identified as a potent antioxidant and anticancer agent. The compound induced growth inhibition followed by apoptosis in HepG2 cells, as evidenced by flow cytometric studies and chromatin condensation studies. The strong antioxidant properties were confirmed by DPPH, ABTS radical scavenging assays, and lipid peroxidation studies (Sunil et al., 2010).
Synthesis and Pharmacological Properties
- Design and Synthesis of Inhibitors : A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was designed and synthesized. One of the compounds, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate (14), was found to be a promising inhibitor against Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase super coiling assay, and antituberculosis activity. It also exhibited low cytotoxicity, suggesting its potential in drug development (Jeankumar et al., 2013).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-4-methyl-5-[6-[(3-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3S2/c1-14-4-3-5-16(12-14)13-27-20-11-10-19(25-26-20)21-15(2)24-22(28-21)17-6-8-18(23)9-7-17/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYCRNNUOCOMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-4-methyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(3-Amino-2-hydroxypropyl)-3-methyl-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2651306.png)

![(E)-3-[3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2651310.png)


![2-Chloro-N-[4-(2-oxopyridin-1-yl)butyl]acetamide](/img/structure/B2651316.png)

![2-cyano-N'-[(2,4-dichlorophenyl)methylene]-3-(dimethylamino)acrylohydrazide](/img/structure/B2651318.png)
